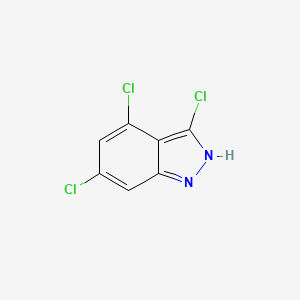

3,4,6-Trichloro-1H-indazole

Description

Significance of Indazoles in Heterocyclic Chemistry

Indazoles are a vital class of nitrogen-containing heterocyclic compounds that have garnered substantial attention from chemists due to their versatile applications. cornell.edumdpi.com Structurally, they are 10-π electron aromatic systems and can be considered isosteres of indoles. researchgate.net The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.comchemicalbook.com This stability, however, can be influenced by substitution patterns and coordination to metal centers. The unique electronic properties and the ability to participate in a wide array of chemical transformations make indazoles crucial building blocks in the synthesis of more complex molecular architectures. cornell.eduresearchgate.net Their importance is underscored by their presence in a variety of synthetic compounds with a broad spectrum of pharmacological activities, making them a privileged motif in drug discovery. mdpi.comresearchgate.net

Overview of Substituted Indazoles in Academic Investigations

The functionalization of the indazole core has been a fertile ground for academic research, leading to a diverse library of substituted derivatives with tailored properties. mdpi.comnih.gov Research has extensively explored the introduction of various substituents at different positions of the indazole ring to modulate its electronic and steric characteristics. nih.govacs.org These modifications are often pursued to enhance biological activity or to fine-tune the compound for specific applications in materials science. researchgate.netnih.gov

The synthesis of substituted indazoles can be broadly categorized into N-functionalization and C-functionalization. mdpi.com N-alkylation and N-arylation are common strategies to modify the pyrazole (B372694) part of the scaffold. beilstein-journals.org C-functionalization, on the other hand, involves the introduction of groups such as alkyl, aryl, alkoxy, amino, and halogens onto the carbocyclic or heterocyclic ring. mdpi.comchim.it The development of regioselective synthetic methods is a key focus, as the position of the substituent can dramatically influence the molecule's properties and biological activity. beilstein-journals.orgnih.gov

Specific Research Focus on Halogenated 1H-Indazoles: The Case of 3,4,6-Trichloro-1H-indazole

Among the various substituted indazoles, halogenated derivatives represent a particularly important subclass. The introduction of halogen atoms onto the indazole scaffold serves multiple purposes. Halogens can act as valuable synthetic handles for further functionalization through cross-coupling reactions. thieme-connect.de Furthermore, their electron-withdrawing nature can significantly alter the reactivity and physicochemical properties of the indazole ring system.

The chlorination of 1H-indazole can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com The specific compound of interest here, this compound, is a distinct isomer within this class. Its precise substitution pattern, with chlorine atoms at positions 3, 4, and 6, dictates its unique chemical behavior and potential for further synthetic elaboration. The presence of multiple chlorine atoms makes it a potentially valuable intermediate in the synthesis of more complex, polysubstituted indazole derivatives.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of the chemical compound this compound. The subsequent sections will delve into the known synthetic routes for its preparation, its characterized physical and spectroscopic properties, and its documented chemical reactivity. The objective is to present a focused and detailed account of this specific halogenated indazole, drawing upon available scientific literature to create a thorough and informative resource. The discussion will be strictly confined to the chemical aspects of the compound, excluding any pharmacological or toxicological data.

Interactive Data Table: Properties of Indazole and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1H-Indazole | C₇H₆N₂ | 118.14 | thieme-connect.de |

| This compound | C₇H₃Cl₃N₂ | 221.48 | nih.gov |

| 4,6,7-Trichloro-1H-indazole | C₇H₃Cl₃N₂ | 221.5 | nih.gov |

| 3-Chloro-6-nitro-1H-indazole | C₇H₄ClN₃O₂ | 197.58 | nih.gov |

| tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate | C₁₂H₁₂BrClN₂O₂ | 331.59 |

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSLYHDMPAHQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646387 | |

| Record name | 3,4,6-Trichloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-45-2 | |

| Record name | 3,4,6-Trichloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3,4,6 Trichloro 1h Indazole

Functional Group Interconversions on the Indazole Core

The chloro-substituents on the 3,4,6-trichloro-1H-indazole ring system are amenable to a variety of functional group interconversions, providing a powerful tool for structural modification.

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are a cornerstone of organometallic chemistry, enabling the conversion of a carbon-halogen bond into a carbon-metal bond. nih.gov This transformation is particularly useful for creating nucleophilic carbon centers that can subsequently react with a wide range of electrophiles. In the context of polyhalogenated heterocycles like this compound, regioselectivity becomes a critical consideration.

The choice of the organometallic reagent and reaction conditions can influence which halogen atom undergoes exchange. Organolithium reagents are commonly employed for this purpose; however, their high reactivity can sometimes lead to undesired side reactions. researchgate.net A more controlled approach often involves the use of Grignard reagents or a combination of an organomagnesium and an organolithium reagent, which can offer improved selectivity, even at non-cryogenic temperatures. nih.govgoogle.com For instance, the use of i-PrMgCl followed by n-BuLi has been shown to be effective for the selective bromo-metal exchange on substituted bromoheterocycles. nih.gov

While specific studies on this compound are not extensively detailed in the provided results, the principles of halogen-metal exchange on other halogenated heterocycles suggest that a similar strategy could be applied. nih.govuni-muenchen.de The relative reactivity of the chlorine atoms at the C3, C4, and C6 positions would likely be influenced by both electronic and steric factors. The C3 position, being adjacent to the pyrazole (B372694) nitrogen, may exhibit different reactivity compared to the chlorines on the benzene (B151609) ring.

Table 1: Reagents for Halogen-Metal Exchange

| Reagent | Typical Conditions | Application |

|---|---|---|

| n-Butyllithium (n-BuLi) | Cryogenic temperatures (e.g., -78 °C) in an inert solvent like THF | General halogen-lithium exchange. researchgate.net |

| Isopropylmagnesium chloride (i-PrMgCl) | Milder conditions, can be used at 0 °C to room temperature | Halogen-magnesium exchange, often with better functional group tolerance. uni-muenchen.de |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring is crucial for activating the system towards nucleophilic attack. libretexts.org In this compound, the chlorine atoms themselves act as electron-withdrawing groups, and the indazole nucleus further contributes to the electrophilicity of the carbon atoms bearing the halogens.

The SNAr reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride ion), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

The regioselectivity of SNAr on this compound would be influenced by the relative stability of the Meisenheimer complex formed upon attack at each of the chlorinated positions. The chlorine at the C4 position is ortho to the pyrazole ring fusion and para to the C6-chloro substituent, while the C6-chloro is para to the C3-chloro substituent. The C3-chloro is adjacent to the N2 atom of the pyrazole ring. These electronic relationships play a significant role in determining the most favorable site for nucleophilic attack. Studies on analogous systems, such as 2,4-dichloroquinazolines, have shown that SNAr reactions can be highly regioselective. mdpi.com

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. nih.gov For example, the reaction of a halogenated indazole with an amine in the presence of a palladium catalyst can lead to the formation of amino-indazole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grmdpi.comrsc.org For a substrate like this compound, these reactions offer a powerful platform for diversification.

Palladium-Mediated Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium catalysts are particularly versatile and widely used for a variety of cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. mdpi.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling could be used to introduce aryl, heteroaryl, or alkyl groups at the chlorinated positions. The C-3 position of 1H-indazoles has been successfully functionalized using Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.com

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting an alkene with an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkenes.

Sonogashira Coupling: The Sonogashira reaction is a coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov It is a reliable method for the synthesis of substituted alkynes.

The regioselectivity of these palladium-catalyzed reactions on this compound would depend on the specific reaction conditions, including the choice of catalyst, ligand, and base. It is often possible to achieve selective coupling at one of the chloro-positions by carefully tuning these parameters.

Table 2: Overview of Palladium-Mediated Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C-C | Pd(0) or Pd(II) complex with a phosphine (B1218219) ligand, and a base. mdpi.com |

| Stille | Organotin reagent | C-C | Pd(0) complex with a phosphine ligand. |

| Heck | Alkene | C-C (alkene) | Pd(0) or Pd(II) complex with a phosphine ligand, and a base. |

Copper-Catalyzed Functionalization

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. rsc.org Copper catalysts can promote a variety of transformations, including C-N, C-O, and C-S bond formation, often under milder conditions than their palladium counterparts.

For this compound, copper catalysis could be particularly useful for amination and etherification reactions. The Ullmann condensation, a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol. Modern variations of this reaction often use ligands to improve the efficiency and scope of the transformation. Copper-catalyzed C-H arylation of azole rings, such as the 1,2,4-triazole (B32235) ring, has also been reported, suggesting the potential for direct functionalization of the indazole core. researchgate.net

Amination and Etherification Reactions

The introduction of amino and ether functionalities is a common strategy in drug discovery to modulate the physicochemical properties of a molecule. As mentioned, both palladium and copper catalysts can be employed for these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for the formation of C-N bonds by coupling an aryl halide with an amine. acs.org It is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Copper-Catalyzed Amination and Etherification: As noted in the previous section, copper-based systems provide an alternative for these transformations.

The choice between a palladium or copper catalyst for amination or etherification of this compound would depend on the specific substrates and the desired regioselectivity.

Electrophilic and Nucleophilic Functionalization at Nitrogen and Carbon Centers

The presence of both nitrogen and carbon atoms with available electrons or susceptible to attack makes the trichloro-indazole scaffold a versatile substrate for a range of chemical transformations.

N-Alkylation and N-Acylation

The N-alkylation of the indazole ring system is a fundamental transformation that often yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly sensitive to the steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. nih.govthieme-connect.de For instance, alkylation is sensitive to steric hindrance at the C3 and C7 positions. thieme-connect.de

Generally, N1-alkylated products are considered thermodynamically more stable, while N2-alkylated products are often favored under kinetic control. researchgate.net Studies on various substituted indazoles have shown that specific conditions can be optimized to favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving N1-selective alkylation. nih.govnih.gov Conversely, the use of certain acids or metal triflates can promote selective N2-alkylation. researchgate.net

N-acylation of indazoles can also be regioselective. It has been suggested that N-acylation often leads to the N1-substituted regioisomer, which is thermodynamically more stable. This can occur through the isomerization of an initially formed N2-acylindazole to the N1 position. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Reagent/Conditions | Major Isomer | Selectivity | Reference |

| 3-carboxymethyl | NaH in THF, alkyl bromide | N1 | >99% | nih.govnih.gov |

| 3-tert-butyl | NaH in THF, alkyl bromide | N1 | >99% | nih.gov |

| 3-COMe | NaH in THF, alkyl bromide | N1 | >99% | nih.gov |

| 3-carboxamide | NaH in THF, alkyl bromide | N1 | >99% | nih.gov |

| 7-NO2 | NaH in THF, alkyl bromide | N2 | ≥96% | nih.govnih.gov |

| 7-CO2Me | NaH in THF, alkyl bromide | N2 | ≥96% | nih.govnih.gov |

| General 1H-indazoles | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)2 | N2 | General | researchgate.net |

C-H Activation and Functionalization (e.g., at C3 position)

Direct functionalization of the C-H bonds in the indazole scaffold represents an atom- and step-economical approach to creating more complex molecules. nih.gov The C3 position of the indazole ring is a common site for such transformations. chim.it However, direct C3 functionalization can be challenging due to the electronic properties of the pyrazole ring. mdpi.com

One effective strategy for C3 functionalization is through metal-catalyzed cross-coupling reactions. chim.it For example, the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids has been successfully employed to introduce new substituents at the C3 position. mdpi.com This method often utilizes palladium catalysts, and the reaction's success can be influenced by the choice of catalyst and solvent. mdpi.com Ferrocene-based palladium complexes have shown particular promise in these reactions. mdpi.com

Transition-metal-catalyzed C-H activation is another powerful tool for functionalizing the indazole core. nih.govrsc.org These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives. nih.gov While much of the research has focused on the C-H activation of the benzenoid ring, methods for the C3 position continue to be an active area of investigation. nih.govrsc.org

Reactions with Formaldehyde (B43269) and Related Electrophiles

Indazoles, including their substituted derivatives, can react with electrophiles like formaldehyde. In an acidic aqueous medium, NH-indazoles react with formaldehyde to primarily yield N1-hydroxymethyl derivatives, which are (1H-indazol-1-yl)methanol compounds. nih.gov This reaction has been studied for various indazoles, and it was observed that indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, undergo this transformation. nih.gov However, the 7-nitro-1H-indazole does not react under these conditions, highlighting the influence of substituent positioning on reactivity. nih.gov The mechanism involves the protonated form of the indazole reacting with formaldehyde. nih.gov

Multi-Component Reactions (MCRs) Incorporating Trichloro-Indazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgresearchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netbeilstein-journals.org

The indazole scaffold, including chlorinated derivatives, can be a valuable component in MCRs. For instance, 3-aminoindazole derivatives have been used in three-component reactions with isatin (B1672199) and other carbonyl compounds to synthesize complex, fused heterocyclic systems. scispace.com One such reaction involves the condensation of 1H-indazole-3-amine, isatin, and 4-hydroxy-2H-chromen-2-one in the presence of acetic acid to produce novel spiro-fused indazole derivatives. scispace.com While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the reactivity of amino- and other functionalized indazoles suggests the potential for incorporating the trichloro-indazole core into such synthetic schemes. scispace.comresearchgate.net

Computational and Theoretical Investigations of 3,4,6 Trichloro 1h Indazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular characteristics of indazole derivatives. These methods allow for the detailed investigation of electronic properties, tautomeric equilibria, and conformational landscapes.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For indazole derivatives, DFT calculations are commonly used to determine these parameters. For instance, a computational study on a series of N-alkylated indazole-3-carboxamide derivatives using the B3LYP/6-311+ level of theory calculated their HOMO-LUMO energy gaps to understand their electronic properties. nih.gov Such studies reveal that the distribution of HOMO and LUMO orbitals often spans the entire indazole core, indicating that the bicyclic system is central to the molecule's electronic transitions. nih.gov

Quantum chemical parameters derived from HOMO-LUMO energies provide further insights into molecular reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. chemijournal.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. nih.gov |

This table is interactive. Click on the headers to learn more about each parameter.

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable. researchgate.net For the parent indazole molecule, calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). nih.gov This preference for the 1H form, which has a benzenoid structure, over the quinonoid 2H form is a general feature of the indazole system. researchgate.net

The relative stability of tautomers can be influenced by substituents and the solvent environment. nih.gov DFT calculations using the polarizable continuum model (PCM) can be employed to study these effects. For other heterocyclic systems like 1,2,4-triazoles, studies have shown that both electron-donating and electron-withdrawing substituents, as well as solvent polarity, can shift the tautomeric equilibrium. nih.gov In the case of 3,4,6-trichloro-1H-indazole, the electron-withdrawing nature of the chlorine atoms is expected to influence the electron density on the pyrazole (B372694) ring nitrogens, but the 1H-tautomer is still predicted to be the predominant form, consistent with the general findings for indazoles.

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

| MP2/6-31G** | 15.0 kJ·mol⁻¹ | nih.gov |

| General Experimental/Theoretical | ~2.3 kcal·mol⁻¹ (~9.6 kJ·mol⁻¹) | researchgate.net |

This table shows the calculated energy difference favoring the 1H-tautomer for the parent indazole molecule.

Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for understanding the three-dimensional structure, flexibility, and intermolecular interactions of molecules in a dynamic environment, such as in solution or bound to a biological target. nih.goviu.edu.sa

While specific conformational analyses of the rigid this compound core are limited, MD simulations have been performed on its derivatives to study their behavior in biological systems. For example, a study on a derivative of 3-chloro-6-nitro-1H-indazole, a potent antileishmanial agent, used MD simulations to investigate the stability of its complex with the target enzyme, Leishmania infantum trypanothione (B104310) reductase (TryR). nih.govresearchgate.net

The simulations, run over a 100-nanosecond timescale, demonstrated that the inhibitor-enzyme complex remained stable, with Root Mean Square Deviation (RMSD) values for the protein backbone staying within 1–3 Å, indicating good structural equilibrium. researchgate.net Furthermore, calculations of the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding free energy confirmed the high stability and favorable intermolecular affinity of the complex. researchgate.net Such studies are crucial for drug design, as they provide insights into how a molecule like a substituted trichloro-indazole derivative interacts with and stabilizes within a protein's active site. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This knowledge is invaluable for optimizing existing synthetic routes and designing new ones.

Theoretical calculations are frequently used to support or propose mechanisms for the synthesis of the indazole scaffold. DFT calculations can map out the potential energy surface of a reaction, helping to identify the most likely pathway.

For instance, in a study of the reaction between NH-indazoles and formaldehyde (B43269) in an acidic medium, calculations at the B3LYP/6-311++G(d,p) level were used to investigate the mechanism. nih.gov The calculations helped to determine that the reaction likely involves protonated formaldehyde as the key electrophile, rather than a direct reaction with the indazolium cation. nih.gov

Quantum chemical methods can predict the most likely sites for electrophilic or nucleophilic attack on a molecule, thereby forecasting its reactivity and the regioselectivity of its reactions. substack.com Descriptors such as Fukui functions, which are derived from changes in electron density, can identify the most reactive atoms for nucleophilic, electrophilic, or radical attack. nih.gov

For heterocyclic systems like indazoles, predicting the outcome of reactions such as N-alkylation is a common challenge, as it can lead to a mixture of N1 and N2 substituted products. Computational studies can help rationalize the observed regioselectivity. The relative stability of the resulting N1 and N2 anionic intermediates, influenced by the electronic effects of substituents, can be calculated to predict the major product.

In the broader context of substituted heterocycles, computational models have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. nih.gov For complex syntheses, such as the formation of multisubstituted 1,2,3-triazoles, proposed mechanisms based on computational and experimental evidence can rationalize the high regioselectivity observed, for instance, by demonstrating the preferential formation of a specific cesium-chelated Z-enolate intermediate in a [3+2] cycloaddition reaction. nih.gov While specific predictive studies on this compound are not prominent, these established methodologies could be readily applied to forecast its reactivity in various chemical transformations.

Molecular Modeling and Chemoinformatics Applications

Molecular modeling and chemoinformatics provide powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level. These computational approaches are essential for identifying potential biological targets and understanding the interactions that govern molecular recognition.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net For a scaffold like this compound, virtual screening can be employed to identify its potential as a core structure for developing new therapeutic agents.

The process often begins with the creation of a virtual library of compounds. In the context of the this compound scaffold, this could involve enumerating a diverse set of derivatives by attaching various functional groups at different positions on the indazole ring. These virtual compounds are then screened against the three-dimensional structure of a biological target.

One common approach is ligand-based pharmacophore modeling, where a model is constructed based on the key structural features of known active molecules. mdpi.com This model is then used to screen databases for other compounds that fit these criteria. Another approach is structure-based virtual screening, which utilizes the 3D structure of the target protein to dock and score potential ligands. nih.gov

The selection of a virtual screening methodology can be guided by the available information about the target and known ligands. The following table outlines common virtual screening approaches that could be applied to the this compound scaffold.

| Methodology | Description | Application to this compound |

| Ligand-Based Pharmacophore Screening | Utilizes the 3D arrangement of essential features of known active molecules to search for new compounds. | If known binders to a target share the indazole core, a pharmacophore model can be built to find novel derivatives of this compound with similar features. |

| Structure-Based Virtual Screening (Molecular Docking) | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. jocpr.com | A library of this compound derivatives can be docked into the active site of a target protein to predict binding affinities and poses. |

| Similarity Searching | Identifies compounds that are structurally similar to a known active molecule. | If a known active compound contains a trichloro-indazole moiety, similarity searching can identify other commercially available or synthetically accessible analogs. |

Molecular docking is a computational method that predicts the binding mode and affinity of a small molecule to a macromolecular target. nih.govnih.gov For this compound and its derivatives, molecular docking can provide detailed insights into the specific interactions that stabilize the ligand-target complex. This information is invaluable for structure-based drug design and lead optimization.

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on a defined scoring function. The results of a molecular docking study can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in a study of 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione reductase, molecular docking revealed a network of hydrophobic and hydrophilic interactions that contributed to the stable binding of the compounds. nih.gov Similarly, docking studies on other indazole derivatives have identified key amino acid residues involved in binding to various cancer-related proteins. jocpr.comresearchgate.net

The following table presents hypothetical molecular docking results for this compound against a generic protein kinase target, illustrating the type of data that can be generated from such a study.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Protein Kinase XYZ | -7.8 | LEU83, VAL91, ALA104 | Hydrophobic |

| LYS85 | Hydrogen Bond | |||

| ASP184 | Pi-Anion Interaction |

These computational predictions can then be used to guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a specific hydrogen bond is predicted to be crucial for binding, new analogs can be designed to optimize this interaction. The stability of these predicted binding modes can be further evaluated using more computationally intensive methods like molecular dynamics simulations. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,4,6 Trichloro 1h Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3,4,6-Trichloro-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for unequivocal assignment of all proton and carbon signals.

The structural complexity of substituted indazoles necessitates the use of advanced NMR experiments beyond simple 1D proton and carbon spectra.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons (H-5 and H-7) and the N-H proton. The chemical shifts and coupling patterns provide initial information about their relative positions. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the chemical shifts of the seven carbon atoms in the molecule.

2D NMR - COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the correlation between vicinally coupled protons. For this compound, this would primarily help confirm the relationship between any coupled protons on the benzene (B151609) ring, although in this specific substitution pattern, the remaining H-5 and H-7 protons are not adjacent and would not show a direct COSY correlation.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals for C-5 and C-7 by correlating them to their respective attached protons, H-5 and H-7.

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds. This allows for the complete assembly of the molecular skeleton. For instance, the N-H proton signal would show correlations to neighboring carbons (C-3 and C-7a), while the H-5 proton would show correlations to C-4, C-6, and C-7a. These long-range correlations are essential for assigning the quaternary (non-protonated) carbons, including the chlorinated carbons (C-3, C-4, C-6) and the bridgehead carbons (C-3a and C-7a).

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | 13.5 (s, br) | - | C-3, C-7a |

| 3 | - | 142.5 | - |

| 3a | - | 122.0 | H-5, H-7 |

| 4 | - | 125.0 | H-5 |

| 5 | 7.65 (s) | 123.8 | C-3a, C-4, C-6, C-7 |

| 6 | - | 132.0 | H-5, H-7 |

| 7 | 7.80 (s) | 112.0 | C-3a, C-5, C-6 |

| 7a | - | 140.0 | H-5, H-7 |

Note: Data are illustrative and based on typical chemical shifts for substituted indazoles. Actual values may vary based on solvent and experimental conditions.

To further validate the structural assignment, theoretical calculations of NMR chemical shifts are often employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a powerful tool for predicting the NMR shielding tensors of a molecule.

The process involves optimizing the geometry of the proposed structure (this compound) at a suitable level of theory. Subsequently, the GIAO method is used to calculate the absolute shielding constants for each nucleus. These theoretical values are then converted into chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (TMS). A strong linear correlation between the experimentally observed and the GIAO-calculated chemical shifts provides high confidence in the correctness of the assigned structure, and can be particularly useful in distinguishing between potential isomers.

Table 2: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | GIAO-Calculated δ (ppm) | Difference (Δδ) |

| C-3 | 142.5 | 143.1 | -0.6 |

| C-3a | 122.0 | 122.5 | -0.5 |

| C-4 | 125.0 | 125.8 | -0.8 |

| C-5 | 123.8 | 124.2 | -0.4 |

| C-6 | 132.0 | 132.9 | -0.9 |

| C-7 | 112.0 | 112.7 | -0.7 |

| C-7a | 140.0 | 140.6 | -0.6 |

Note: Calculated values are illustrative, demonstrating the typical high correlation achieved with GIAO methods.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent molecule, which can be used to deduce its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₇H₃Cl₃N₂. The presence of three chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4, M+6) that further corroborates the molecular formula.

Table 3: Exact Mass Calculation for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| C₇H₃Cl₃N₂ | ¹²C₇¹H₃³⁵Cl₃¹⁴N₂ | 233.9416 |

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the protonated molecule [M+H]⁺. By analyzing the resulting fragment ions, it is possible to gain structural information and differentiate between isomers. The fragmentation of this compound would likely involve characteristic losses, such as the sequential loss of chlorine atoms or HCl, or cleavage of the heterocyclic ring. The specific masses of the resulting fragments are dictated by the substitution pattern. For example, the fragmentation of this compound would produce a different set of fragment ions compared to a constitutional isomer, such as 3,5,7-Trichloro-1H-indazole, thereby allowing for their unambiguous differentiation.

Table 4: Plausible Mass Spectrometry Fragments for [C₇H₃Cl₃N₂ + H]⁺

| Fragment Ion | Proposed Loss | m/z of Fragment |

| C₇H₄Cl₂N₂⁺ | Loss of Cl | 200.9772 |

| C₇H₃ClN₂⁺ | Loss of 2Cl | 165.0039 |

| C₆H₃Cl₂N⁺ | Loss of N₂H, Cl | 157.9666 |

Note: Fragmentation pathways are proposed and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. This technique is particularly useful for confirming the presence of the N-H group and the aromatic system.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C / C=N (ring) | Stretch | 1450 - 1620 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography of Trichloro-Indazole Derivatives

Solid-State Structural Characterization

The solid-state structural characterization of trichloro-indazole derivatives reveals key features of their molecular geometry. A common observation in the crystal structures of various chlorinated indazole compounds is the near planarity of the fused indazole ring system. For instance, in the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole system is essentially planar, with the greatest deviation from the mean plane being a mere 0.007 (2) Å nih.gov. Similarly, the molecule of 3-chloro-1-methyl-5-nitro-1H-indazole exhibits a planar indazole system with a maximum deviation of 0.007 (2) Å nih.govresearchgate.net. In N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the 3-chloro-1H-indazole system is also almost planar, showing a slightly larger maximum deviation of 0.029 (2) Å for one of the nitrogen atoms nih.gov.

The following interactive table summarizes the crystallographic data for several chlorinated indazole derivatives, offering a comparative view of their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C₁₆H₁₄ClN₃O₄S | Monoclinic | 13.9664(6) | 6.4300(3) | 19.6155(9) | 107.227(1) | 1682.52(13) |

| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | 3.8273(2) | 14.678(6) | 15.549(6) | 96.130(9) | 868.5(6) |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | C₁₇H₁₆ClN₃O₂S | Orthorhombic | 8.1736(12) | 22.504(4) | 19.279(3) | 90 | 3546.2(10) |

Understanding Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In trichloro-indazole derivatives, these interactions play a pivotal role in the stability and physical properties of the solid-state material. Hydrogen bonds are a prominent feature in the crystal structures of many indazole derivatives. For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide exhibits inversion dimers where molecules are linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds nih.gov. Similarly, in the crystal of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, molecules are connected by N—H⋯O and C—H⋯O hydrogen bonds, which form a three-dimensional network nih.gov. The crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves weak C—H···O and C—H···Cl hydrogen bonds, in addition to slipped π-stacking of the indazole units researchgate.net.

Interestingly, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are observed. Instead, the crystal structure reveals that two molecules form a dimer organized by a symmetry center through a close contact between a nitro-oxygen atom and the chlorine atom, with a Cl⋯O distance of 3.066 (2) Å, which is shorter than the sum of their van der Waals radii nih.govresearchgate.net. This type of interaction highlights the role that chlorine atoms can play in directing crystal packing. The study of intermolecular interactions, including halogen bonds and π–π stacking, is crucial for understanding the supramolecular chemistry of these compounds rsc.orgresearchgate.net.

The following table details the primary intermolecular interactions observed in the crystal structures of some chlorinated indazole derivatives.

| Compound Name | Primary Intermolecular Interactions |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | N—H⋯O and C—H⋯O hydrogen bonds forming inversion dimers nih.gov. |

| 3-chloro-1-methyl-5-nitro-1H-indazole | Close Cl⋯O contact (3.066 (2) Å) forming dimers nih.govresearchgate.net. |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N—H⋯O and C—H⋯O hydrogen bonds creating a 3D network nih.gov. |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Slipped π-stacking and weak C—H···O and C—H···Cl hydrogen bonds researchgate.net. |

Applications of the 3,4,6 Trichloro 1h Indazole Scaffold in Advanced Chemical Research

Role as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The indazole ring system is a well-established example, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors. nih.govmdpi.com The 3,4,6-trichloro derivative leverages this inherent potential, offering a rigid and pre-organized platform for the systematic exploration of structure-activity relationships (SAR).

Compound libraries are essential tools in drug discovery for screening against biological targets. The 3,4,6-trichloro-1H-indazole scaffold is an excellent starting point for combinatorial library synthesis due to its multiple, chemically distinct reactive handles. The three chlorine atoms can be selectively substituted using various transition metal-catalyzed cross-coupling reactions, while the N-H bond of the pyrazole (B372694) ring can be alkylated or arylated. researchgate.net

The synthesis of a target-oriented library would begin with the this compound core. By applying diverse reaction conditions, chemists can selectively replace one, two, or all three chlorine atoms with a wide array of functional groups. For instance, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings can be employed to introduce new aryl, heteroaryl, or alkyl groups. beilstein-journals.orgresearchgate.net This approach allows for the rapid generation of hundreds or thousands of unique analogs, which can then be screened to identify compounds with high affinity and selectivity for a specific biological target, such as a protein kinase or enzyme. researchgate.net

The three chlorine atoms on the this compound scaffold are not merely synthetic handles; they play a crucial role in modulating the molecule's interactions with its biological target. nih.govrsc.org Halogen atoms, particularly chlorine, can significantly alter the electronic and steric profile of a molecule and participate in specific non-covalent interactions. nih.gov

Table 1: Influence of Trichloro-Substituents on Molecular Properties and Interactions

| Substituent Position | Property/Interaction | Effect on Target Binding |

|---|---|---|

| C3-Chloro | Synthetic Handle, Steric Bulk | Serves as a key site for derivatization to explore the active site pocket. Its replacement can introduce groups that form critical interactions. |

| C4-Chloro | Electron-Withdrawing, Halogen Bonding | Modifies the electronics of the fused benzene (B151609) ring, influencing π-stacking. Can act as a halogen bond donor to improve binding affinity. |

| C6-Chloro | Electron-Withdrawing, Halogen Bonding | Further enhances the electron-deficient nature of the benzene ring. Provides an additional site for specific halogen bonding interactions. |

Utilization as a Building Block in Complex Organic Synthesis

Beyond its role in SAR studies, this compound is a versatile building block for the construction of more complex molecular architectures. Halogenated heterocycles are prized intermediates in organic synthesis because the halogen atoms can be readily substituted to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The differential reactivity of the chlorine atoms at the 3, 4, and 6 positions can potentially be exploited for the regioselective synthesis of complex heterocyclic systems. For example, the C3-Cl bond may exhibit different reactivity in nucleophilic aromatic substitution or cross-coupling reactions compared to the C4-Cl and C6-Cl bonds due to the influence of the adjacent pyrazole ring. This allows for a stepwise functionalization strategy.

Chemists can use a variety of modern synthetic methods to transform the trichloro-indazole core. Palladium-catalyzed Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of diverse substituents, effectively converting the simple starting material into intricate, poly-functionalized molecules. nih.govmdpi.com These transformations could be used, for example, to fuse additional rings onto the indazole scaffold or to link it to other heterocyclic systems, such as thiazoles or triazoles, to create novel hybrid molecules with unique properties. nih.govresearchgate.netfrontiersin.org

Table 2: Potential Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted indazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted indazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted indazole |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted indazole |

| N-Alkylation | Alkyl halide, Base | N-alkylated trichloro-indazole |

The indazole scaffold has been identified as a promising core for the development of advanced functional materials, including those with luminescent properties. semanticscholar.org Recent research has shown that certain indazole derivatives can exhibit multi-colored phosphorescence. rsc.org Additionally, coordination polymers constructed from indazole-based ligands have been shown to possess interesting luminescence properties. rsc.org

This compound can serve as a key intermediate in the synthesis of such materials. The electronic properties of the indazole core, which are critical for luminescence, can be finely tuned by replacing the chlorine atoms with various electron-donating or electron-withdrawing groups, as well as extended π-conjugated systems. The heavy-atom effect of chlorine can also, in principle, influence photophysical properties by promoting intersystem crossing, which is essential for phosphorescence. By using the trichloro-scaffold as a starting point, researchers can systematically synthesize and evaluate a range of derivatives to optimize properties like quantum yield, emission wavelength, and lifetime for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Explorations in Catalysis and Supramolecular Chemistry

The unique structural and electronic features of this compound also make it an intriguing candidate for exploration in catalysis and supramolecular chemistry.

In catalysis, N-heterocyclic compounds are widely used as ligands for transition metals. The two nitrogen atoms of the indazole ring can coordinate to a metal center, potentially forming stable catalytic complexes. While the use of indazoles themselves as ligands is established, the trichloro-substitution pattern could be used to modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. semanticscholar.orgresearchgate.net

In the realm of supramolecular chemistry, the this compound molecule is particularly interesting due to its capacity for halogen bonding. researchgate.net Halogen bonds are highly directional, non-covalent interactions that are increasingly used in crystal engineering to control the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. bohrium.com The three chlorine atoms on the scaffold can act as halogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. This combination of functionalities provides a powerful toolkit for designing and constructing novel supramolecular materials with predictable structures and potentially useful properties, such as porosity or specific recognition capabilities. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspartate |

| Glutamate |

| Thiazole |

Future Directions and Emerging Research Avenues for 3,4,6 Trichloro 1h Indazole Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules such as 3,4,6-trichloro-1H-indazole traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. jocpr.com Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize the use and generation of hazardous substances. jocpr.comresearchgate.net Future research will likely focus on developing more sustainable synthetic routes for trichloro-indazoles.

Key innovations may include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. researchgate.net The application of microwave irradiation to the cyclization and halogenation steps in the synthesis of the indazole core could lead to a more energy-efficient and rapid production process.

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical CO2, or bio-based solvents is a cornerstone of green chemistry. jocpr.com Research into the solubility and reactivity of this compound precursors in these green solvents could pave the way for more environmentally benign synthetic protocols.

Catalysis: The development and use of reusable and non-toxic catalysts, including biocatalysts like enzymes, can enhance selectivity and reduce waste. jocpr.com Future synthetic strategies may employ novel catalytic systems to facilitate the construction and functionalization of the trichloro-indazole scaffold under milder conditions. jocpr.com

| Green Chemistry Technique | Potential Advantage for Trichloro-Indazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, less energy consumption. researchgate.net |

| Supercritical CO2 Solvent | Low toxicity, easy product separation, reduced solvent waste. jocpr.com |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. jocpr.comijpsjournal.com |

| Solvent-Free Reactions | Minimized solvent waste, enhanced safety, simplified workup. researchgate.net |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Trichloro-Indazole Derivatives

For the this compound system, AI and ML can be applied in several ways:

Predicting Reactivity: ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. This can help chemists identify the most promising reaction conditions for modifying the trichloro-indazole core or for introducing new functional groups. scitechdaily.com

Designing Novel Derivatives: AI algorithms can design new trichloro-indazole derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. By establishing Quantitative Structure-Property Relationships (QSPR), models can correlate molecular descriptors with functional outcomes to guide the design of new compounds. researchgate.net

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can propose viable synthetic routes to novel, complex trichloro-indazole targets. nih.gov This can save significant time and resources in the planning phase of chemical synthesis.

| AI/ML Application | Impact on Trichloro-Indazole Research |

| Reactivity Prediction | Optimizes reaction conditions and identifies potential side products. nih.gov |

| QSPR Modeling | Predicts biological activity or material properties of new derivatives. researchgate.net |

| Computer-Aided Synthesis Planning | Accelerates the design of efficient synthetic routes to novel compounds. nih.gov |

Exploration of New Chemical Transformations for the Trichloro-Indazole System

The three chlorine atoms on the this compound ring system offer multiple sites for chemical modification, opening up a vast chemical space for the creation of new derivatives. Future research will likely focus on exploring novel and efficient chemical transformations to functionalize this scaffold.

Promising areas of exploration include:

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Applying these methods to selectively substitute the chlorine atoms on the indazole ring would allow for the synthesis of a diverse library of derivatives.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Exploring C-H activation at the remaining positions on the indazole ring could provide novel pathways to functionalized products.

Click Chemistry: The efficiency and specificity of click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, make them ideal for conjugating the trichloro-indazole core to other molecules, including biomolecules or polymers. nih.govnih.gov

Interdisciplinary Research Integrating Trichloro-Indazole Chemistry for Novel Applications

The unique electronic and structural properties conferred by the trichlorinated indazole core suggest potential applications across various scientific disciplines. Fostering interdisciplinary collaborations will be crucial for unlocking the full potential of these compounds.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: Many indazole derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Collaborations with biologists and pharmacologists could lead to the development of novel therapeutic agents based on the this compound scaffold. For instance, derivatives have been investigated as potential antileishmanial candidates. nih.govnih.gov

Materials Science: Halogenated organic compounds are often used in the design of functional materials, such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers. Partnering with materials scientists could lead to the incorporation of the trichloro-indazole unit into new materials with unique optical, electronic, or thermal properties.

Agrochemicals: The development of new herbicides and pesticides is an ongoing need. The biological activity of heterocyclic compounds makes them attractive candidates for agrochemical research. Interdisciplinary studies with agricultural scientists could explore the potential of trichloro-indazole derivatives in crop protection.

Q & A

Q. What are the optimal synthetic routes for 3,4,6-Trichloro-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of chlorinated indazoles often employs transition metal-catalyzed reactions or electrophilic chlorination. For example, reductive cyclization of nitro precursors (e.g., 3-Chloro-4,6-dinitroindazole derivatives) under hydrogenation conditions can yield chlorinated indazoles . Reaction optimization should focus on:

- Catalyst selection : Pd/C or FeCl₃ for regioselective chlorination .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-chlorination .

Purity can be verified via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How can researchers characterize the molecular structure and physicochemical properties of this compound?

- Methodological Answer : Key characterization techniques include:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 231.45) and isotopic patterns for chlorine .

- X-ray crystallography : Resolve crystal packing and bond angles, critical for understanding reactivity .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most indazoles) .

Computational tools (DFT calculations) predict properties like logP (≈2.8) and topological polar surface area (≈40 Ų), which inform solubility and bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain regioselective chlorination in indazole derivatives, and how do competing pathways lead to data contradictions?

- Methodological Answer : Regioselectivity in chlorination is influenced by electronic and steric factors:

- Electrophilic aromatic substitution : Electron-withdrawing groups (e.g., nitro) direct chlorine to meta positions, but steric hindrance from substituents (e.g., methyl) can override this .

- Contradictions in yields : Discrepancies arise from competing pathways (e.g., radical vs. ionic mechanisms). Resolve via:

- Isotopic labeling : Track chlorine incorporation using ³⁶Cl .

- Kinetic studies : Compare rate constants under varying pH and solvent conditions .

Advanced NMR (¹³C-DEPT) and in-situ IR spectroscopy monitor intermediate formation .

Q. How does this compound interact with biological targets, and what structure-activity relationships (SARs) govern its pharmacological potential?

- Methodological Answer : Indazoles often target kinases or GPCRs. To establish SARs:

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Docking simulations : Map chlorine substituents to hydrophobic pockets (e.g., PDB: 1XKK) .

Key findings: - 3- and 6-chloro groups enhance binding affinity by 2–3 fold compared to mono-chlorinated analogs .

- 4-chloro substitution reduces metabolic clearance in hepatic microsomal assays .

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Discrepancies often stem from impurities or degradation. Mitigate via:

- Stability studies : Accelerated aging under humidity (40°C/75% RH) with LC-MS monitoring .

- Counter-synthesis : Reproduce conflicting results using standardized reagents (e.g., anhydrous InCl₃) .

Collaborative validation through round-robin testing across labs is recommended .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.